molecular formula C4H6N4O2 B13719413 1-Ethyl-5-nitro-1H-1,2,3-triazole

1-Ethyl-5-nitro-1H-1,2,3-triazole

Cat. No.: B13719413
M. Wt: 142.12 g/mol
InChI Key: YYOOGTPHUKYWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-nitro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cyclization of ethyl azide with nitroacetylene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

  • 1-Methyl-5-nitro-1H-1,2,3-triazole
  • 1-Propyl-5-nitro-1H-1,2,3-triazole
  • 1-Butyl-5-nitro-1H-1,2,3-triazole

Comparison: 1-Ethyl-5-nitro-1H-1,2,3-triazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

1-ethyl-5-nitrotriazole

InChI

InChI=1S/C4H6N4O2/c1-2-7-4(8(9)10)3-5-6-7/h3H,2H2,1H3

InChI Key

YYOOGTPHUKYWBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.